1-(dimethoxymethyl)-4-methylpiperazine
Overview
Description
1-(Dimethoxymethyl)-4-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom of a 4-methylpiperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of heterogeneous catalysts in these reactors can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxymethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-(Dimethoxymethyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(dimethoxymethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dimethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(Dimethoxymethyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(Methoxymethyl)-4-methylpiperazine: Lacks the second methoxy group, resulting in different chemical properties.
1-(Dimethoxymethyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(Dimethoxymethyl)-4-methylpiperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methyl group on the piperazine ring, which may influence its pharmacological properties. Research into its biological activity has revealed various mechanisms and effects, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A piperazine ring (a six-membered ring containing two nitrogen atoms)
- Two methoxy groups (-OCH₃) attached to a carbon chain
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Effects : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation, but it may interact with cellular signaling pathways that regulate cell growth and apoptosis.
Data Table: Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability and leading to cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : In cancer cells, it could trigger apoptotic pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Activity
A study conducted by Joseph et al. (2020) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In a separate investigation, the effects of this compound on HeLa and MCF-7 cell lines were assessed. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The study proposed that the observed anticancer effects might be due to the compound's ability to induce oxidative stress within the cells.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-9-4-6-10(7-5-9)8(11-2)12-3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSOQPYUAWXQOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519259 | |
Record name | 1-(Dimethoxymethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82502-21-4 | |
Record name | 1-(Dimethoxymethyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethoxymethyl)-4-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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